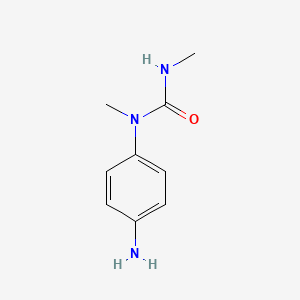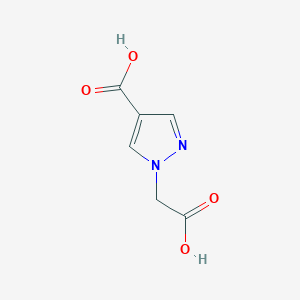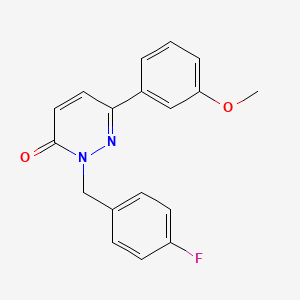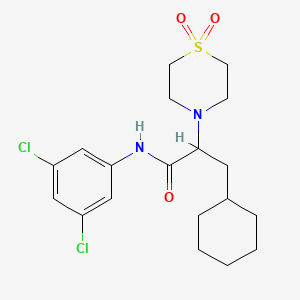
1-(4-Aminophenyl)-1,3-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminophenyl compounds are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group . They are important intermediates in the synthesis of various pharmaceuticals, dyes, and other organic products .
Synthesis Analysis
The synthesis of aminophenyl compounds often involves the reaction of aniline with other organic compounds . The exact synthesis process for “1-(4-Aminophenyl)-1,3-dimethylurea” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of aminophenyl compounds can be analyzed using various spectroscopic techniques, including FT-IR, HRMS, 1H NMR, and 13C NMR .Chemical Reactions Analysis
Aminophenyl compounds can participate in various chemical reactions, including condensation reactions, to form complex organic compounds .Physical And Chemical Properties Analysis
Aminophenyl compounds generally have properties such as solubility in common organic solvents, high thermal stability, and good mechanical and electrical properties .Scientific Research Applications
Enzymology and Detoxication Mechanisms
Research in enzymology and detoxication mechanisms often involves the study of specific chemical compounds and their interactions within biological systems. For example, the study of arsenic metabolism in humans has uncovered that only two proteins are required for the biotransformation of inorganic arsenic, suggesting a streamlined enzymatic pathway for detoxifying toxic arsenic species. This type of research highlights the intricate role of enzymatic processes in managing toxic substances within organisms and may provide a framework for studying compounds like "1-(4-Aminophenyl)-1,3-dimethylurea" in a similar context (Aposhian et al., 2004).
Bioactive Compounds and Health Implications
The exploration of bioactive compounds, such as chlorogenic acid (CGA), offers insights into how specific chemicals can exert various therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Such research underscores the potential health implications of chemical compounds and their multifaceted roles in disease treatment and prevention. The understanding of CGA's impact on lipid and glucose metabolism may provide a template for investigating "1-(4-Aminophenyl)-1,3-dimethylurea" and its potential bioactive properties (Naveed et al., 2018).
Neuroprotective and Cognitive Enhancing Properties
Studies on compounds like 4-phenylbutyric acid (4-PBA) explore the chemical's ability to maintain proteostasis and prevent misfolded protein aggregation. This research is crucial for understanding how certain chemicals can offer neuroprotective benefits and enhance cognitive functions, which may be relevant when considering the therapeutic applications of "1-(4-Aminophenyl)-1,3-dimethylurea" in similar biomedical contexts (Kolb et al., 2015).
Mechanism of Action
The mechanism of action of aminophenyl compounds can vary depending on their specific structure and the context in which they are used. For example, some aminophenyl compounds are used as intermediates in the synthesis of drugs, where they may exert their effects by interacting with biological targets .
Safety and Hazards
properties
IUPAC Name |
1-(4-aminophenyl)-1,3-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-9(13)12(2)8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHGOUTCFJSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)



![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)
![N-{4-[(3-{imidazo[1,2-a]pyridin-2-yl}phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B2926974.png)
![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)
![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)

amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea](/img/structure/B2926983.png)
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)

